molecular formula C15H24O B8528437 cis-alpha-Santalol

cis-alpha-Santalol

Cat. No. B8528437
M. Wt: 220.35 g/mol
InChI Key: PDEQKAVEYSOLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06362378B1

Procedure details

5-(2,3-dimethyl-tricyclo-[2.2.1.02.6]-hept-3-yl)-2-methyl-2-penten-1-ol, or santanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]12[C:7]([CH2:9]CC=C(C)CO)([CH3:8])[CH:6]3[CH2:16][CH:3]1[CH:4]2[CH2:5]3.CN/C(/NCCSCC1OC(CN(C)C)=CC=1)=C\[N+]([O-])=[O:22].Cl>>[CH3:1][C:2]1[C:7]([CH3:8])([CH3:9])[CH:6]([CH2:16][CH2:3][OH:22])[CH2:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12C3C2CC(C1(C)CCC=C(CO)C)C3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=CCC(C1(C)C)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.